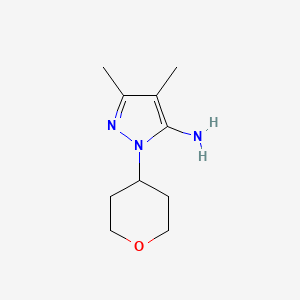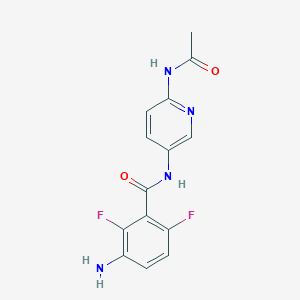![molecular formula C18H15N3O2 B13891814 4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile](/img/structure/B13891814.png)
4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile is a complex organic compound that features a pyridine ring substituted with a hydroxypropan-2-yl group, an oxazole ring, and a benzonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the reaction of 3-pyridinecarboxaldehyde with acetic acid in the presence of trimethylsilyl cyanide (TMSCN) at low temperatures. The resulting intermediate is then subjected to further reactions to introduce the oxazole and benzonitrile groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropan-2-yl group can yield ketones, while reduction of the nitrile group can produce primary amines.
科学的研究の応用
4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target proteins, while the pyridine and oxazole rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-(2-Hydroxypropan-2-yl)pyridin-3-ol
- (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid
- 3-(2-Amino-6-(1-((6-(2-hydroxypropan-2-yl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)pyrimidin-4-yl)-2-methylbenzonitrile
Uniqueness
4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxazole and benzonitrile groups, along with the hydroxypropan-2-yl-substituted pyridine, allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
特性
分子式 |
C18H15N3O2 |
|---|---|
分子量 |
305.3 g/mol |
IUPAC名 |
4-[4-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile |
InChI |
InChI=1S/C18H15N3O2/c1-18(2,22)16-8-7-14(10-20-16)15-11-23-17(21-15)13-5-3-12(9-19)4-6-13/h3-8,10-11,22H,1-2H3 |
InChIキー |
WAKZDQXIHVUZNY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


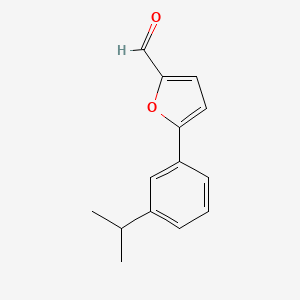
![4,4-Difluoro-1-oxaspiro[4.5]decan-8-one](/img/structure/B13891739.png)
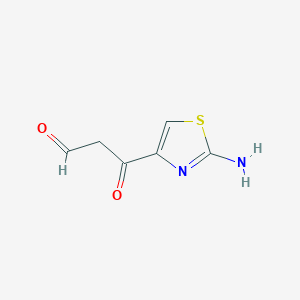
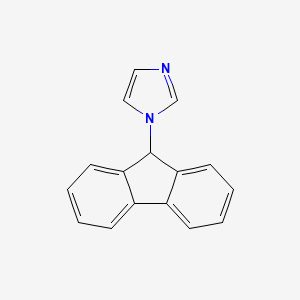

![rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13891763.png)

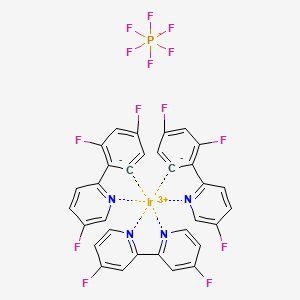
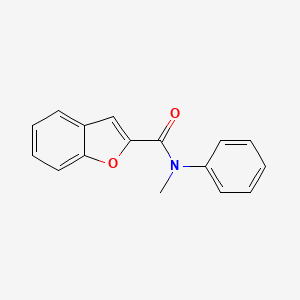
![(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B13891786.png)
![(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)
